2-Hydroxy-4-phenylthiazole
Overview
Description
2-Hydroxy-4-phenylthiazole is a heterocyclic compound characterized by a thiazole ring substituted with a hydroxyl group at position 2 and a phenyl group at position 4.
Mechanism of Action
Target of Action
2-Hydroxy-4-phenylthiazole is a heterocyclic compound Thiazoles, a class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazoles are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules . The orientation of the thiazole ring towards the target site can be influenced by the substituents at positions 2 and 4 .
Biochemical Pathways
Thiazoles are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting that they may affect oxidative stress pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Given the diverse biological activities of thiazoles, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Action Environment
It is known that the compound is stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with substituted benzaldehydes under acidic conditions, followed by cyclization to form the thiazole ring . Another approach involves the use of α-haloketones and thiourea, which undergo cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Nucleophilic Substitution: The hydroxyl group at position 2 can act as a nucleophile, reacting with electrophiles to form ethers.
Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, influencing solubility and interactions with biological systems.
Common Reagents and Conditions:
Alkylating Agents: Used for nucleophilic substitution reactions to form ethers.
Acids and Bases: Employed to facilitate cyclization and other reactions.
Major Products:
Ethers: Formed through nucleophilic substitution reactions.
Hydrogen-bonded Complexes: Resulting from interactions with other molecules.
Scientific Research Applications
Comparison with Similar Compounds
- 2-Hydrazino-4-phenylthiazole
- 2-(Aminomethyl)thiazole
- 2-Bromo-4-tert-butylthiazole
Comparison: 2-Hydroxy-4-phenylthiazole is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits superior antioxidant and anticancer properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-phenyl-3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIWLHNMLDJWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351385 | |
Record name | 2-Hydroxy-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-31-9 | |
Record name | 2-Hydroxy-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-phenylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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